

Application Notes: Yeast Two-Hybrid Screening with SASS6 Bait

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Compound of Interest		
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Introduction

The spindle assembly abnormal 6 protein (SAS-6) is a critical component in the formation of the centriole, a fundamental organelle for organizing microtubules, forming the centrosome, and nucleating cilia and flagella.[1] SAS-6 forms the central "cartwheel" structure that establishes the nine-fold symmetry of the centriole.[2] Given its central role, identifying the protein-protein interactions involving SAS-6 is crucial for understanding the molecular mechanisms of centriole duplication and its dysregulation in diseases like cancer and microcephaly.[3]

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for detecting binary protein-protein interactions in vivo.[4][5] The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In a common setup, the protein of interest (the "bait," in this case, SASS6) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[4][6]

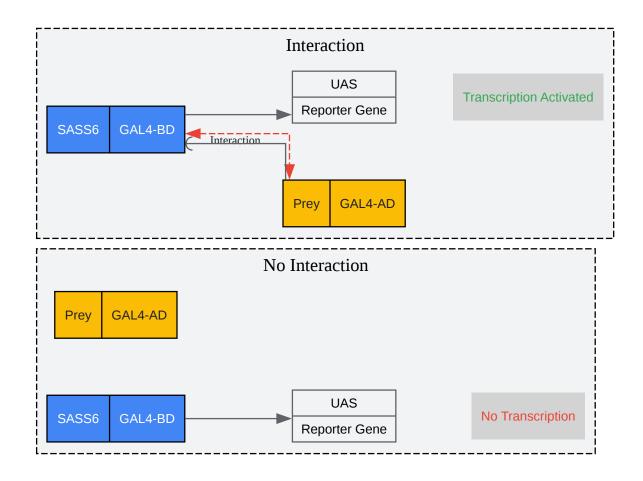
These application notes provide a detailed protocol for performing a Y2H screen using human SASS6 as the bait to identify novel interacting proteins from a cDNA library.



Principle of the GAL4-Based Yeast Two-Hybrid System

The GAL4-based Y2H system is a widely used method to study protein interactions.[6] The bait protein (SASS6) is fused to the GAL4 DNA-binding domain (BD), while the prey proteins (from a cDNA library) are fused to the GAL4 activation domain (AD). When co-expressed in yeast, an interaction between the SASS6 bait and a prey protein brings the BD and AD together. This reconstituted transcription factor then binds to the upstream activating sequence (UAS) of reporter genes (e.g., HIS3, ADE2, lacZ), enabling yeast cells to grow on selective media and providing a screenable phenotype.





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Diagram 1. Principle of the Yeast Two-Hybrid (Y2H) System.

Experimental Protocols

This protocol is adapted from standard GAL4-based Y2H screening methodologies.[6][7][8]

Bait Plasmid Construction and Preparation



- Gene Cloning: The full-length coding sequence of human SASS6 is amplified by PCR and cloned into the bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD) sequence. This creates the pGBKT7-SASS6 plasmid.
- Vector Transformation: The resulting plasmid is transformed into E. coli for amplification.
- Plasmid Purification: A high-purity plasmid preparation (midi- or maxiprep) is performed to obtain sufficient DNA for yeast transformation.
- Sequence Verification: The integrity of the SASS6 insert is confirmed by Sanger sequencing.

Bait Auto-activation Test

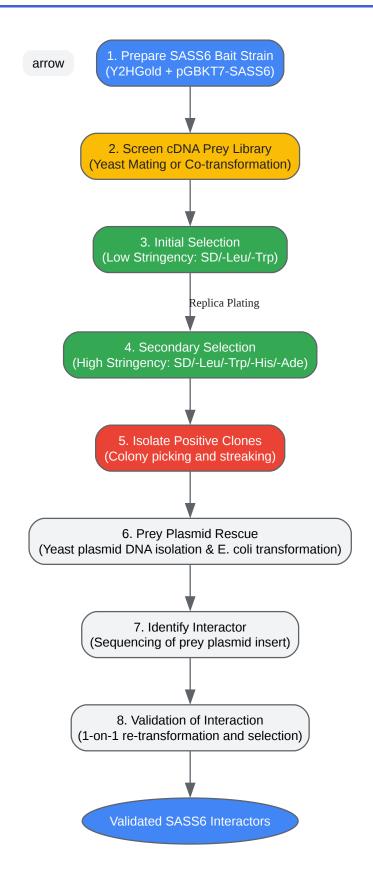
A critical control is to ensure that the SASS6-BD fusion protein does not activate the reporter genes on its own.[2]

- Yeast Transformation: Transform the pGBKT7-SASS6 bait plasmid into a suitable yeast strain (e.g., Y2HGold, AH109).[2][7]
- Plating on Control Media: Plate the transformed yeast on SD/-Trp (Synthetic Dextrose medium lacking Tryptophan) to select for colonies that have successfully taken up the bait plasmid.
- Plating on Selective Media: Replica-plate the colonies from the SD/-Trp plate onto highstringency selective media, such as SD/-Trp/-His/-Ade (lacking Tryptophan, Histidine, and Adenine).
- Incubation and Analysis: Incubate plates at 30°C for 3-5 days. Growth on the high-stringency
 plates indicates auto-activation. If auto-activation occurs, the bait may need to be re-cloned
 (e.g., by removing potential acidic activation domains) or a different Y2H system may be
 required. The SASS6 bait should not grow on this medium.

Yeast Two-Hybrid Library Screening

The following workflow outlines the major steps from library transformation to hit validation.





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Diagram 2. Experimental workflow for SASS6 Y2H library screening.



Protocol for Library Screening (Yeast Mating):

- Prepare Bait Strain: Grow a liquid culture of the yeast strain (e.g., Y2HGold, MATα)
 containing the pGBKT7-SASS6 bait plasmid in SD/-Trp media.[2]
- Prepare Prey Library: Use a pre-transformed cDNA library in a compatible yeast strain of the opposite mating type (e.g., Y187, MATa). The library plasmids typically have a different selectable marker (e.g., LEU2 in the pGADT7 vector).
- Mating: Combine the bait and prey yeast cultures in a 1:1 ratio in 2x YPDA medium and incubate at 30°C for 20-24 hours with slow shaking (50 rpm) to allow for mating and the formation of diploid cells.[2]
- Selection of Diploids: Plate the mating mixture onto double-dropout medium (SD/-Trp/-Leu) to select for diploid yeast that contain both the bait and prey plasmids. Incubate for 3-5 days at 30°C.
- High-Stringency Selection: Replica-plate the diploid colonies onto quadruple-dropout medium (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
- Incubation: Incubate the high-stringency plates at 30°C for 3-7 days, monitoring for colony growth. Colonies that grow on this medium represent potential positive interactors.

Hit Identification and Validation

- Isolate Positive Clones: Pick individual, well-isolated colonies from the high-stringency plates.
- Prey Plasmid Rescue: Isolate the prey plasmid DNA from the positive yeast colonies. This
 can be done using commercial yeast plasmid isolation kits.
- Transformation into E. coli: Transform the isolated plasmid DNA into E. coli to amplify the prey plasmid. Plate on media that selects for the prey plasmid marker (e.g., ampicillin).
- Sequencing: Purify the prey plasmid from E. coli and sequence the cDNA insert to identify the potential SASS6-interacting protein.



Interaction Validation: To eliminate false positives, the identified prey plasmid must be cotransformed with the original SASS6 bait plasmid into a fresh yeast strain. The interaction is considered validated if the co-transformants can once again grow on high-stringency selective medium, while control transformations (prey + empty bait vector, SASS6 bait + empty prey vector) do not.[9]

Data Presentation: Known SASS6 Interacting Proteins

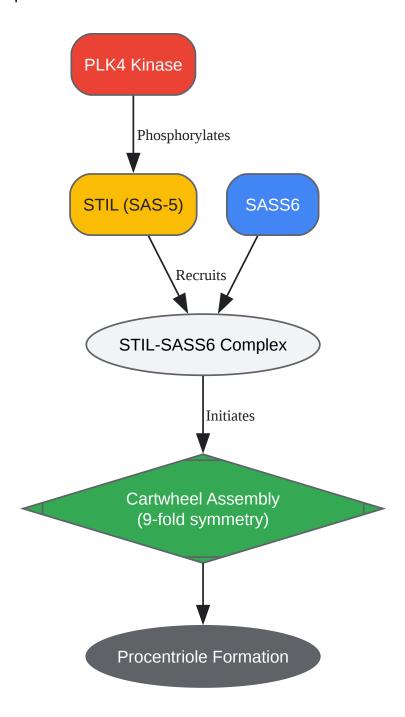
A Y2H screen with SASS6 as bait is expected to identify proteins involved in centriole duplication and assembly. The table below summarizes key known interactors of SASS6, which can serve as positive controls or as a baseline for newly identified partners.

Interacting Protein	Function in Centriole Duplication	Method of Identification / Reference
SASS6 (homo-oligomerization)	Forms the central ring of the cartwheel structure.	X-ray crystallography[2]
SAS-5 (STIL in humans)	Required for the recruitment of SAS-6 to the procentriole.[10] Cooperates with SAS-6 and PLK4.[3]	Yeast Two-Hybrid, Co-IP[1][10]
Ana2 (STIL/SAS-5 homolog)	Phosphorylation by PLK4 enables SAS-6 recruitment. [11][12]	In vitro/in vivo binding assays, HDX-MS[11][12]
CEP135	Connects the central SAS-6 hub to the outer microtubules. [3]	Not specified, functional studies[3]
y-Tubulin Ring Complex (y- TuRC)	Association is required for centriole duplication.	Not specified, functional studies[3]

SASS6 in the Centriole Duplication Pathway



SASS6 acts as a cornerstone in the highly ordered process of centriole duplication. The pathway is initiated by Polo-like kinase 4 (PLK4), which phosphorylates STIL (SAS-5). This phosphorylation event facilitates the recruitment of the STIL-SASS6 complex to the mother centriole, where SASS6 then self-assembles into the cartwheel structure, providing the template for the new procentriole.



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Diagram 3. Simplified pathway of SASS6 in centriole duplication.



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